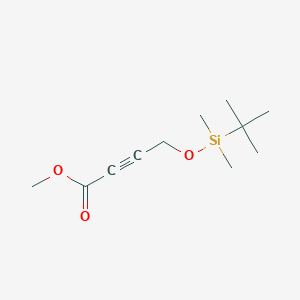

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le benzoate de tropanyl-3,5-diméthyle est un composé synthétique biologiquement actif connu pour son rôle d'antagoniste puissant et sélectif du récepteur 5-HT3 . Ce composé est un alcaloïde tropanique, constitué de tropine dans lequel l'hydrogène de la fonction hydroxy est substitué par un groupe 3,5-diméthylbenzoyle .

Applications De Recherche Scientifique

Tropanyl-3,5-dimethylbenzoate has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving 5-HT3 receptor antagonists.

Mécanisme D'action

Target of Action

Similar compounds have been used as precursors in the synthesis of biologically active natural products .

Result of Action

Similar compounds have been used as precursors in the synthesis of biologically active natural products , suggesting that this compound may also have potential biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Méthodes De Préparation

La synthèse du benzoate de tropanyl-3,5-diméthyle implique l'estérification de la tropine avec l'acide 3,5-diméthylbenzoïque. La réaction nécessite généralement un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse de l'ester . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Le benzoate de tropanyl-3,5-diméthyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme les amines ou les alcools. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le benzoate de tropanyl-3,5-diméthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études impliquant des antagonistes du récepteur 5-HT3.

Mécanisme d'action

Le benzoate de tropanyl-3,5-diméthyle exerce ses effets en se liant au récepteur 5-HT3, un récepteur de canal ionique dépendant d'un ligand de la famille des canaux cys-loop. Cette liaison bloque les actions de la sérotonine ou des agonistes sérotoninergiques, inhibant ainsi les courants du récepteur 5-HT3 . La concentration efficace du composé varie de 1 nM à 1 μM .

Comparaison Avec Des Composés Similaires

Le benzoate de tropanyl-3,5-diméthyle est unique en raison de sa forte puissance et de sa sélectivité en tant qu'antagoniste du récepteur 5-HT3. Des composés similaires incluent :

Tropansérine : Un autre antagoniste du récepteur 5-HT3 avec une structure chimique différente mais une activité biologique similaire.

Ces composés partagent la capacité de bloquer les récepteurs 5-HT3 mais diffèrent par leurs structures chimiques et leurs affinités de liaison spécifiques.

Propriétés

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(5,6)14-9-7-8-10(12)13-4/h9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZKYIBYBIUUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

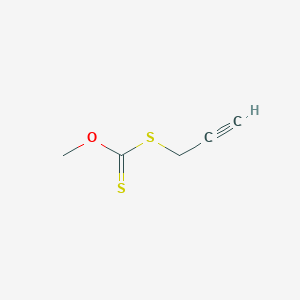

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455854 |

Source

|

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117968-51-1 |

Source

|

| Record name | Methyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117968-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)

![N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B38709.png)